molecular formula C12H11FN2O2 B11739787 Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Cat. No.: B11739787
M. Wt: 234.23 g/mol
InChI Key: ZOKKIXIAQHYRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to an amino group

Preparation Methods

The synthesis of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-fluoroaniline under specific conditions. One common method includes the use of a base such as sodium hydride in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride and solvents such as acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit specific enzymes or bind to receptors . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate can be compared with other cyanoacrylates and fluorinated organic compounds:

Properties

IUPAC Name

ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKIXIAQHYRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.